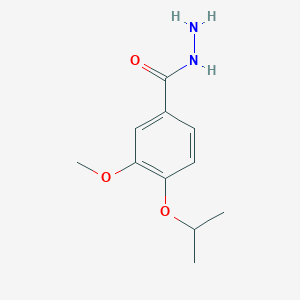

4-Isopropoxy-3-methoxybenzohydrazide

Description

4-Isopropoxy-3-methoxybenzohydrazide is a substituted benzohydrazide derivative characterized by an isopropoxy group at the para position and a methoxy group at the meta position on the benzene ring. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol (calculated). This compound is primarily utilized as a precursor in organic synthesis, particularly for constructing heterocyclic frameworks such as thiadiazoles, triazoles, and sydnones, which are relevant in pharmaceutical and agrochemical research . It is commercially available through suppliers like Santa Cruz Biotechnology (sc-349553) at research-grade purity .

Properties

IUPAC Name |

3-methoxy-4-propan-2-yloxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7(2)16-9-5-4-8(11(14)13-12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWGCOPUKPGJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Isopropoxy-3-methoxybenzohydrazide typically involves the reaction of 4-isopropoxy-3-methoxybenzoic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-Isopropoxy-3-methoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or isopropoxy groups, leading to the formation of different substituted benzohydrazides.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-Isopropoxy-3-methoxybenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its structural features make it a promising scaffold for drug design.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-isopropoxy-3-methoxybenzohydrazide can be contextualized against analogous benzohydrazides and related derivatives. Key comparisons are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

Methoxy groups enhance electron-donating effects, stabilizing intermediates during cyclization reactions (e.g., thiadiazole formation) .

Biological Relevance: Fluorinated derivatives (e.g., N′-(2-chloropropanoyl)-4-fluorobenzohydrazide) exhibit heightened bioactivity due to fluorine’s electronegativity and metabolic stability . The absence of heteroaromatic substituents (e.g., pyridazine in I-6230 ) in this compound limits π-π stacking interactions but simplifies synthetic routes.

Synthetic Utility: Compared to P-(3-hydrazino-3-oxopropoxy)benzohydrazide, which has dual hydrazine moieties, this compound offers a more straightforward scaffold for regioselective modifications . Ethyl benzoate derivatives (e.g., I-6473 ) with isoxazole substituents prioritize heterocyclic diversity over hydrazide-based reactivity.

Research Findings and Limitations

- Hydrazides as Heterocyclic Precursors : Studies confirm that substituted benzohydrazides, including this compound, are pivotal in synthesizing anti-tubercular and anticancer agents, though activity correlates strongly with substituent electronic profiles .

- Gaps in Data: Direct biological data for this compound are scarce in the provided evidence, necessitating further pharmacological profiling.

Biological Activity

4-Isopropoxy-3-methoxybenzohydrazide is an organic compound with the molecular formula and a molecular weight of 224.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : By interacting with various receptors, it may influence signal transduction pathways that are critical in disease processes .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens.

- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, focusing on its ability to induce apoptosis in cancer cells.

- Antiglycation Activity : Similar compounds have shown potential in inhibiting glycation processes associated with diabetes, suggesting a possible role in managing diabetic complications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including those related to this compound. Results indicated significant inhibition against bacterial strains, highlighting the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer therapeutic.

Antiglycation Studies

A comparative analysis with standard compounds such as aminoguanidine revealed that derivatives related to this compound exhibited varying degrees of antiglycation activity. The IC50 values ranged significantly, indicating potential for further optimization in drug design .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Isopropoxy-3-methylbenzohydrazide | Similar structure with methyl group | Varying anticancer properties |

| 4-Methoxybenzohydrazide | Lacks isopropoxy group | Known for antimicrobial effects |

| 3-Isopropoxy-4-methoxybenzohydrazide | Different substitution pattern | Potentially lower biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.